4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C₁₃H₈ClF₂NO and a molecular weight of 267.66 g/mol . This compound is a type of Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2,4-difluoroaniline . The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Scientific Research Applications
4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through its imino nitrogen and phenolic oxygen atoms, forming a square planar geometry around the metal ion . This coordination can enhance the compound’s biological activity, such as its antimicrobial properties, by disrupting the normal function of microbial cell membranes .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol include other Schiff bases derived from different aldehydes and amines. For example:
4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol: This compound has a similar structure but with a different substituent on the phenyl ring.
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has additional methyl groups on the phenyl ring, which can affect its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(2,4-difluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUVNQTXVLMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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